Cas no 2138545-82-9 (4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine)
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
- 2138545-82-9
- EN300-1149960
-
- Inchi: 1S/C9H10FN5/c1-5-3-4-6(13-12-5)8-7(10)9(11)15(2)14-8/h3-4H,11H2,1-2H3
- InChI Key: BFXWPZICQKTKSH-UHFFFAOYSA-N
- SMILES: FC1=C(N)N(C)N=C1C1=CC=C(C)N=N1
Computed Properties
- Exact Mass: 207.09202350g/mol
- Monoisotopic Mass: 207.09202350g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 69.6Ų
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1149960-1.0g |
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
2138545-82-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1149960-0.05g |
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
2138545-82-9 | 95% | 0.05g |
$1129.0 | 2023-10-25 | |
| Enamine | EN300-1149960-0.1g |
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
2138545-82-9 | 95% | 0.1g |
$1183.0 | 2023-10-25 | |
| Enamine | EN300-1149960-0.25g |
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
2138545-82-9 | 95% | 0.25g |
$1235.0 | 2023-10-25 | |
| Enamine | EN300-1149960-0.5g |
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
2138545-82-9 | 95% | 0.5g |
$1289.0 | 2023-10-25 | |
| Enamine | EN300-1149960-1g |
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
2138545-82-9 | 95% | 1g |
$1343.0 | 2023-10-25 | |
| Enamine | EN300-1149960-2.5g |
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
2138545-82-9 | 95% | 2.5g |
$2631.0 | 2023-10-25 | |
| Enamine | EN300-1149960-5g |
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
2138545-82-9 | 95% | 5g |
$3894.0 | 2023-10-25 | |
| Enamine | EN300-1149960-10g |
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
2138545-82-9 | 95% | 10g |
$5774.0 | 2023-10-25 |
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Introduction to 4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS No. 2138545-82-9)
4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine, identified by its CAS number 2138545-82-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole and pyridazine families, featuring a unique arrangement of nitrogen-containing heterocycles that makes it a promising candidate for further investigation in drug discovery and development.
The molecular structure of 4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine consists of a pyrazole core substituted with a fluoro group at the 4-position, a methyl group at the 1-position, and a 6-methylpyridazine moiety linked at the 3-position of the pyrazole ring. This specific substitution pattern contributes to its distinct chemical properties and potential biological activities, making it an intriguing subject for synthetic chemists and biologists alike.
In recent years, there has been growing interest in developing novel heterocyclic compounds with potential therapeutic applications. The presence of both pyrazole and pyridazine rings in 4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine suggests that it may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These heterocycles are well-known for their ability to interact with biological targets such as enzymes and receptors, which is crucial for the development of effective pharmaceutical agents.
One of the most compelling aspects of 4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is its structural versatility. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the methyl groups contribute to lipophilicity, which is often essential for drug bioavailability. Additionally, the 6-methylpyridazine substituent introduces another layer of complexity that can influence both the chemical reactivity and biological activity of the molecule.
Recent studies have demonstrated that compounds with similar structural motifs have shown promise in various preclinical models. For instance, derivatives of pyrazole and pyridazine have been investigated for their potential in treating neurological disorders, autoimmune diseases, and cancer. The fluorinated analogs, in particular, have gained attention due to their improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
The synthesis of 4-fluoro-1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-am ine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the fluorine atom, for example, often necessitates specialized synthetic methodologies to ensure regioselectivity and minimize side reactions. Similarly, the attachment of the 6-methylpyridazine group requires precise control over reaction conditions to avoid unwanted byproducts.
In terms of biological evaluation, 4-fluoro-l-methyl-l-(6-methylpyridazin-l)lH-pyrazol-l l-am ine (CAS No. 2138545-B2-B9) has been tested in various in vitro assays to assess its potential therapeutic effects. Preliminary results suggest that it may exhibit inhibitory activity against certain enzymes and pathways implicated in disease progression. These findings are particularly exciting as they highlight the compound's potential as a lead molecule for further drug development.
The growing body of research on heterocyclic compounds like 4-fluoro-l-methyl-B-(6-methylpyridazin-l)lH-pyrazol-B-am ine underscores their importance in modern medicinal chemistry. As computational methods and high-throughput screening technologies continue to advance, researchers are able to more efficiently identify and optimize promising candidates for clinical trials. This compound represents a valuable addition to the library of molecules being explored for novel therapeutic interventions.
Future directions for research on 4-fluoro-l-methyl-B-(6-methylpyridazin-l)lH-pyrazol-B-am ine include further exploration of its pharmacological profile through detailed biochemical assays and animal models. Additionally, structure-based drug design approaches may be employed to refine its molecular structure for improved efficacy and reduced toxicity. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating this promising compound into a viable therapeutic agent.
In conclusion,4-fluoro-l-methyl-B-(6-methylpyridazin-l)lH-pyrazol-B-am ine (CAS No. 2138545-B2-B9) is a structurally interesting heterocyclic compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it an attractive candidate for further investigation into various therapeutic applications. As our understanding of drug design principles continues to evolve, this compound offers exciting opportunities for innovation in medicine.
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